![molecular formula C13H8ClNO3 B051524 4-[(6-Cloro-1,3-benzoxazol-2-il)oxi]fenol CAS No. 70217-01-5](/img/structure/B51524.png)

4-[(6-Cloro-1,3-benzoxazol-2-il)oxi]fenol

Descripción general

Descripción

"4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol" is a complex organic molecule that has attracted interest due to its unique structure and potential applications in various fields of chemistry and material science. The compound's synthesis and analysis provide insights into its chemical behavior, physical and chemical properties, and potential utility in specialized applications.

Synthesis Analysis

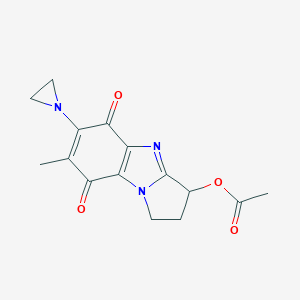

The synthesis of related benzoxazole derivatives involves multistep reactions, including etherization, reduction, diazotization, and hydrolysis processes, with yields varying depending on the specific pathway and substrates used (Quan, 2005).

Molecular Structure Analysis

Molecular structure analysis of benzoxazole derivatives and related compounds, including X-ray crystallography and density functional theory (DFT) calculations, provides detailed insights into their geometric configurations, bond lengths, angles, and overall molecular conformations. For example, a study on a related compound, 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol, revealed planar benzene ring systems and specific dihedral angles with adjacent rings, contributing to our understanding of the structural characteristics of these molecules (Tang et al., 2014).

Aplicaciones Científicas De Investigación

Propiedades Químicas

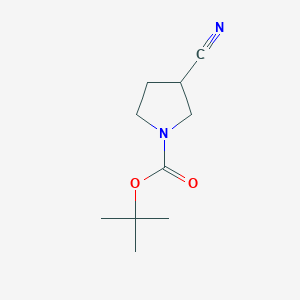

“4-[(6-Cloro-1,3-benzoxazol-2-il)oxi]fenol” es un compuesto químico con la fórmula molecular C13H8ClNO3 . Tiene una masa promedio de 261.660 Da y una masa monoisotópica de 261.019257 Da .

Actividad Anticancerígena

Benzoxazol y sus derivados, incluyendo “this compound”, representan una clase muy importante de compuestos heterocíclicos con diversas áreas terapéuticas . Han mostrado una potente actividad anticancerígena . Muchos compuestos novedosos con benzoxazol como su columna vertebral han sido diseñados y desarrollados, y su actividad anticancerígena ha sido comprobada . El efecto de varios heterociclos unidos al benzoxazol y su efecto sobre la actividad anticancerígena se estudian a fondo .

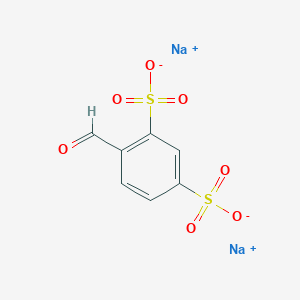

Actividad Herbicida

“this compound” es una impureza de Fenoxaprop P-Ethyl, un compuesto de ariloxifenoxipropionato ampliamente utilizado como herbicida para el control de gramíneas anuales de postemergencia en campos de cultivo .

Inhibición del Crecimiento de las Plantas

Los compuestos que contienen el fragmento benzoxazol han demostrado inhibir el crecimiento de la raíz de Arabidopsis thaliana . Esto sugiere posibles aplicaciones en el campo de la biología vegetal y la agricultura .

Mecanismo De Acción

Target of Action

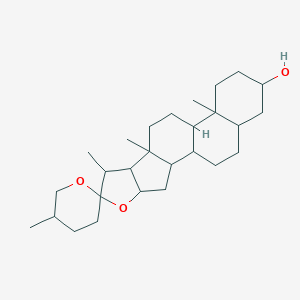

The primary target of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol is the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses . ACCase is crucial for the de novo synthesis of fatty acids .

Mode of Action

4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol acts as an ACCase inhibitor . It belongs to the chemical family of aryloxyphenoxypropionates (AOPPs), which block the de novo synthesis of fatty acids by inhibiting ACCase .

Biochemical Pathways

By inhibiting ACCase, 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol disrupts the fatty acid synthesis pathway. This leads to a deficiency of fatty acids, which are essential components of cell membranes and signaling molecules. The downstream effects include impaired cell growth and function, ultimately leading to the death of the grass cells .

Pharmacokinetics

It has a relatively low molecular weight (261.66 Da ), which generally favors absorption and distribution. Its predicted boiling point is 430.4°C , suggesting it is stable at physiological temperatures.

Result of Action

The inhibition of ACCase by 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol leads to a disruption in the synthesis of fatty acids. This results in impaired cell growth and function, ultimately causing the death of the grass cells .

Action Environment

The action of 4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol can be influenced by environmental factors. For instance, the efficacy of ACCase inhibitors can be affected by the growth stage of the grass, with younger grasses being more susceptible . Additionally, environmental conditions such as temperature and humidity may impact the absorption and action of the compound.

Propiedades

IUPAC Name |

4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3/c14-8-1-6-11-12(7-8)18-13(15-11)17-10-4-2-9(16)3-5-10/h1-7,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFCMPIPSNBHJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=NC3=C(O2)C=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20220480 | |

| Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70217-01-5 | |

| Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070217015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-((6-chloro-2-benzoxazolyl)oxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20220480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)